molecular formula C21H25N3O2 B3003148 6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one CAS No. 2320576-25-6

6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one

Cat. No.: B3003148
CAS No.: 2320576-25-6
M. Wt: 351.45
InChI Key: DACVVVWJBSLSNG-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is notable for its unique structural features, including a cyclopropyl group, a piperidine ring, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 2-(2-methylphenyl)acetic acid with piperidine under acidic conditions to form the corresponding amide.

    Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be done using cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Pyridazinone Formation: The final step is the formation of the pyridazinone core. This can be accomplished by reacting the cyclopropylated piperidine intermediate with hydrazine hydrate and a suitable aldehyde under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to improve yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit or activate specific pathways involved in neurotransmission, thereby exerting its effects on the central nervous system.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one
  • 6-Cyclopropyl-2-[1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one

Uniqueness

Compared to similar compounds, 6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one is unique due to the presence of the 2-methylphenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

6-cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-15-4-2-3-5-17(15)14-21(26)23-12-10-18(11-13-23)24-20(25)9-8-19(22-24)16-6-7-16/h2-5,8-9,16,18H,6-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACVVVWJBSLSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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